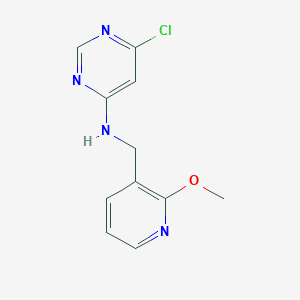
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine
Descripción general
Descripción
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemical Transformations and Synthesis
6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is involved in various chemical transformations. For example, it is used in the synthesis of pyrimidine derivatives, which have potential applications in different fields of chemistry and pharmacology. The transformation processes involve reactions with amines and other chemical agents to yield diverse pyrimidine derivatives with unique properties (Botta et al., 1985).
2. Structural Characterization and Hydrogen Bonding Studies
This compound plays a significant role in the structural characterization of molecular compounds. It is used in the study of protonation sites, hydrogen bonding, and the formation of distinct intermolecular hydrogen bonding patterns, contributing to a better understanding of molecular interactions and structure (Böck et al., 2021).
3. Antifungal Applications
Research has shown that derivatives of this compound exhibit antifungal properties. These compounds have been tested against various fungi, demonstrating their potential as effective antifungal agents (Jafar et al., 2017).
4. Corrosion Inhibition
In the field of material science, certain pyrimidine derivatives have been found to be effective corrosion inhibitors for mild steel in acidic mediums. This application is crucial in extending the life and preserving the integrity of metal structures and components (Yadav et al., 2015).
5. Synthesis of Supramolecular Reagents
The compound is used in the synthesis of supramolecular reagents. These reagents are significant in creating self-complementary molecular structures and exploring hydrogen-bonding motifs, which are essential in supramolecular chemistry (Aakeröy et al., 2007).
6. Biomedical Research
In biomedical research, derivatives of this compound have shown potential in cancer therapy. They are synthesized and tested for their anticancer activities, contributing to the ongoing search for effective cancer treatments (Jiu-fu et al., 2015).
7. Environmental Applications
The compound is involved in environmental applications, such as the degradation of certain herbicides by microorganisms. Studies have shown that fungi like Aspergillus niger can degrade herbicides containing this compound, highlighting its role in bioremediation (Sharma et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit pde10a, a phosphodiesterase . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, which are involved in a wide range of physiological processes.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit pde10a . Inhibition of PDE10A increases the levels of cyclic nucleotides, leading to an amplification of the signals they mediate.
Biochemical Pathways
Given its potential role as a pde10a inhibitor , it can be inferred that it may affect pathways involving cyclic nucleotides. These pathways regulate a wide range of physiological processes, including inflammation, smooth muscle contraction, cardiac function, and neural plasticity.
Result of Action
As a potential pde10a inhibitor , it could lead to increased levels of cyclic nucleotides, which could amplify the signals they mediate, potentially affecting a wide range of physiological processes.
Propiedades
IUPAC Name |
6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-4-13-11)6-14-10-5-9(12)15-7-16-10/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZQJGOFSQKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


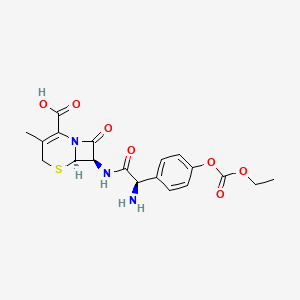

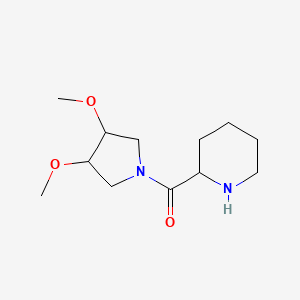
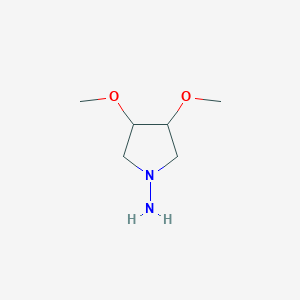
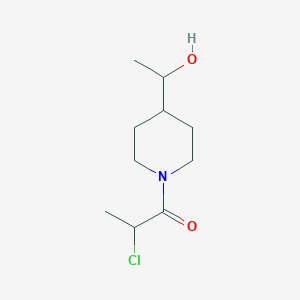


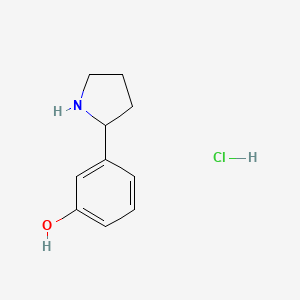
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
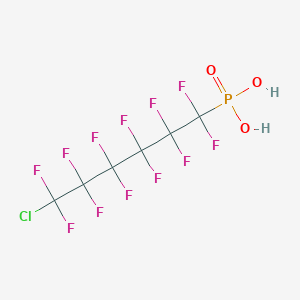
![2-Amino-1-[4-(2-hydroxyethyl)piperidino]ethanone](/img/structure/B1488180.png)
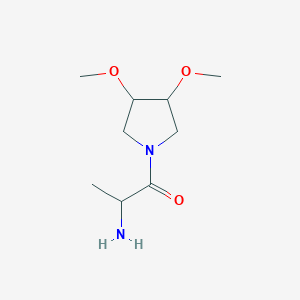
![N-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1488184.png)
